Benzene, (4-pentynylthio)-
Overview
Description
Benzene, (4-pentynylthio)-, also known as 5-phenyl-1-pentyne, is an organic compound with the molecular formula C11H12. It consists of a benzene ring attached to a pentynylthio group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-pentynylthio)- typically involves the reaction of benzene with a pentynylthio group. One common method is the Friedel-Crafts alkylation, where benzene reacts with a pentynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of Benzene, (4-pentynylthio)- may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Types of Reactions:
Oxidation: Benzene, (4-pentynylthio)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nitric acid, sulfuric acid, controlled temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives.
Scientific Research Applications
Benzene, (4-pentynylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, (4-pentynylthio)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic benzene ring can participate in π-π interactions, while the pentynylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Toluene (Methylbenzene): Similar structure with a methyl group instead of a pentynylthio group.
Phenol (Hydroxybenzene): Contains a hydroxyl group attached to the benzene ring.
Aniline (Aminobenzene): Features an amino group attached to the benzene ring.
Uniqueness: Benzene, (4-pentynylthio)- is unique due to the presence of the pentynylthio group, which imparts distinct chemical reactivity and potential for forming specific interactions with biological targets. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
pent-4-ynylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOAIBUXJNPJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCSC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433719 | |
Record name | Benzene, (4-pentynylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82239-64-3 | |
Record name | Benzene, (4-pentynylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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